molecular formula C9H7BrClFO2 B11722196 Ethyl 5-bromo-2-chloro-3-fluorobenzoate

Ethyl 5-bromo-2-chloro-3-fluorobenzoate

Cat. No.: B11722196
M. Wt: 281.50 g/mol
InChI Key: SSBJDLBXDRHFEQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-chloro-3-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-chloro-3-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: 5-bromo-2-chloro-3-fluorobenzyl alcohol.

    Hydrolysis: 5-bromo-2-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloro-3-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2-chlorobenzoate
  • Ethyl 5-bromo-3-fluorobenzoate
  • Ethyl 2-chloro-3-fluorobenzoate

Comparison: Ethyl 5-bromo-2-chloro-3-fluorobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to compounds with fewer or different halogen substitutions. The specific arrangement of bromine, chlorine, and fluorine atoms can also influence the compound’s physical properties, such as boiling point and solubility.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 5-bromo-2-chloro-3-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3

InChI Key

SSBJDLBXDRHFEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)Cl

Origin of Product

United States

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